molecular formula C15H16FN3S B5831064 N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea

N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea

Cat. No. B5831064
M. Wt: 289.4 g/mol
InChI Key: WSMBASXDPVGESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea, also known as DFT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiourea derivative that is widely used as a tool for studying the biological and chemical properties of proteins and enzymes.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea is a thiourea derivative that acts as a reversible inhibitor of enzymes. It binds to the active site of enzymes and prevents the substrate from binding. N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, trypsin, and chymotrypsin.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea in lab experiments is its high selectivity towards enzymes. It can be used to selectively inhibit the activity of specific enzymes, which makes it a valuable tool for studying the function of enzymes. However, N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea in scientific research. One potential application is in the development of new drugs. N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea can be used as a tool to identify the binding sites of enzymes, which can be targeted by new drugs. Another potential application is in the study of enzyme kinetics. N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea can be used to study the rate of enzyme-catalyzed reactions and to identify the factors that affect enzyme activity. Finally, N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea can be used in the development of new diagnostic tools for diseases. It can be used to identify the biomarkers of various diseases and to develop new diagnostic tests.
Conclusion:
In conclusion, N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea is a synthetic compound that has gained significant attention in the field of scientific research. It is a valuable tool for studying the biological and chemical properties of proteins and enzymes. N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has several potential applications in the development of new drugs, the study of enzyme kinetics, and the development of new diagnostic tools for diseases. Further research is needed to fully understand the potential of N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea in scientific research.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea involves the reaction of 4-(dimethylamino)aniline and 2-fluorobenzoyl isothiocyanate in the presence of a base. The reaction yields a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has been extensively studied in the field of biochemistry and pharmacology due to its potential applications as a molecular probe. It is used as a tool to study the structure and function of proteins and enzymes. N-[4-(dimethylamino)phenyl]-N'-(2-fluorophenyl)thiourea has been used to study the binding sites of various enzymes and to identify the mechanism of action of drugs.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3S/c1-19(2)12-9-7-11(8-10-12)17-15(20)18-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMBASXDPVGESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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